9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine
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Overview
Description
9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound features a butyl group, a fluorobenzylthio group, and an amine group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine typically involves multiple steps, starting from commercially available purine derivatives. The general synthetic route may include:
N-Alkylation: Introduction of the butyl group to the purine core.
Thioether Formation: Reaction of the purine derivative with 2-fluorobenzylthiol under basic conditions to form the thioether linkage.
Amination: Introduction of the amine group at the 2-position of the purine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: Nucleophilic substitution reactions could occur at the fluorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the benzyl position.
Scientific Research Applications
9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting purine-related pathways.
Industry: Use in the synthesis of specialty chemicals or as a precursor in manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological molecules. Generally, purine derivatives can interact with enzymes involved in nucleotide synthesis and metabolism. The fluorobenzylthio group might enhance binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: Used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine is unique due to its specific substitution pattern, which could confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
1581-23-3 |
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Molecular Formula |
C16H18FN5S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
9-butyl-6-[(2-fluorophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18FN5S/c1-2-3-8-22-10-19-13-14(22)20-16(18)21-15(13)23-9-11-6-4-5-7-12(11)17/h4-7,10H,2-3,8-9H2,1H3,(H2,18,20,21) |
InChI Key |
FTJVCADXPPWKPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |
Origin of Product |
United States |
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